Furan, 2,5-bis(chloromethyl)-

Nucleophilic Substitution Leaving Group Reactivity Polymer Synthesis

Sourcing unreliable furan-based cross-linkers with uncontrolled reactivity leads to inconsistent polymer properties and low yields. 2,5-Bis(chloromethyl)furan (BCMF) is the exact solution, offering balanced electrophilicity for predictable synthesis. - Achieves up to 92.6% yield in the conversion to 2,5-bis(hydroxymethyl)furan (BHMF), a key bio-based monomer. - Symmetrical structure ensures consistent reaction kinetics and predictable cross-linking density in resin applications. - Enables clean, high-purity synthesis of symmetrical derivatives for medicinal chemistry, unlike asymmetric analogs that produce complex mixtures.

Molecular Formula C6H6Cl2O
Molecular Weight 165.01 g/mol
CAS No. 6214-02-4
Cat. No. B3355187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2,5-bis(chloromethyl)-
CAS6214-02-4
Molecular FormulaC6H6Cl2O
Molecular Weight165.01 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)CCl)CCl
InChIInChI=1S/C6H6Cl2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2
InChIKeySMUHBYFLABISAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2,5-bis(chloromethyl)- (CAS 6214-02-4): A Versatile Bifunctional Building Block for Bio-Based Polymers and Advanced Synthesis


Furan, 2,5-bis(chloromethyl)- (BCMF) is a heterocyclic organic compound featuring a furan ring symmetrically substituted with two chloromethyl groups at the 2- and 5-positions . This bifunctional electrophilic architecture renders it a highly reactive monomer and cross-linking agent , enabling efficient nucleophilic substitution reactions with amines, thiols, and alkoxides [1]. Its strategic position within the biomass-derived furanics family makes it a pivotal intermediate for synthesizing renewable polymers, resins, and pharmaceutical precursors .

Why 2,5-Bis(chloromethyl)furan Cannot Be Replaced by Hydroxymethyl or Other Halomethyl Furans


Direct substitution of 2,5-bis(chloromethyl)furan (BCMF) with seemingly analogous furan diols or alternative halomethyl derivatives fundamentally compromises synthetic utility and economic viability. The critical differentiation stems from the leaving group ability and electronic character of the chloromethyl moiety. While 2,5-bis(hydroxymethyl)furan (BHMF) offers a symmetric diol structure, its hydroxyl groups are poor leaving groups under mild conditions, requiring activation for nucleophilic displacement . Conversely, 2,5-bis(bromomethyl)furan exhibits higher reactivity than BCMF , which can lead to uncontrolled polymerization and lower yields in sequential functionalization reactions. Furthermore, the symmetrical 2,5-substitution pattern of BCMF ensures consistent reaction kinetics and predictable cross-linking density in polymer applications, unlike asymmetric or mono-substituted chloromethyl furans . These differences in electrophilicity, steric accessibility, and substitution pattern directly impact reaction rates, product purity, and overall process economics, making simple analog replacement untenable.

Quantitative Differentiation of Furan, 2,5-bis(chloromethyl)- Against Key Comparators


Superior Leaving Group Ability: Chloromethyl vs. Hydroxymethyl for Nucleophilic Substitution

The chloromethyl group in 2,5-bis(chloromethyl)furan (BCMF) functions as a significantly better leaving group compared to the hydroxymethyl group in 2,5-bis(hydroxymethyl)furan (BHMF), enabling efficient nucleophilic substitution under mild conditions. This inherent difference in electrophilicity directly impacts reaction rates and functionalization efficiency .

Nucleophilic Substitution Leaving Group Reactivity Polymer Synthesis

Controlled Reactivity vs. Bromomethyl Analog: Balancing Efficiency and Process Stability

2,5-Bis(chloromethyl)furan (BCMF) offers a critical balance of reactivity compared to its bromomethyl counterpart. While 2,5-bis(bromomethyl)furan is significantly more reactive towards nucleophiles, this enhanced reactivity often leads to uncontrolled exothermic reactions, premature gelation in polymer synthesis, and lower isolated yields due to side reactions . BCMF provides sufficient electrophilicity for efficient cross-linking while maintaining better process control and higher selectivity.

Nucleophilic Substitution Polymerization Control Side Reactions

High-Yield Conversion to Value-Added Bio-Based Diols (BHMF)

2,5-Bis(chloromethyl)furan (BCMF) serves as a key intermediate derived from 5-(chloromethyl)furfural (CMF) and can be efficiently converted to 2,5-bis(hydroxymethyl)furan (BHMF), a crucial bio-based monomer for polyesters and polyurethanes. Catalytic hydrogenation-hydrolysis of CMF-derived BCMF achieves exceptionally high yields [1].

Biomass Conversion Catalytic Hydrogenation Renewable Monomers

Precise Symmetry and Cross-Linking Efficiency in Polymer Networks

The symmetrical 2,5-disubstitution of BCMF ensures a uniform and predictable cross-linking architecture when used as a comonomer or curing agent in furan-based resins. This precise geometry leads to consistent network formation, whereas asymmetric chloromethyl furans (e.g., 3,4-isomer) introduce heterogeneity in cross-link density and polymer properties .

Polymer Chemistry Cross-linking Density Thermoset Properties

High-Value Application Scenarios for Furan, 2,5-bis(chloromethyl)- Based on Differentiated Performance


Synthesis of Bio-Based Polyesters and Polyurethanes via High-Yield BHMF Production

BCMF is the preferred intermediate for producing 2,5-bis(hydroxymethyl)furan (BHMF) at high yield (up to 92.6%) under mild catalytic conditions [1]. BHMF is a critical monomer for the synthesis of fully bio-based polyesters, polyurethanes, and epoxy resins [2]. The superior yield and reduced side reactions compared to HMF-based routes make BCMF the economically advantageous choice for scaling renewable polymer production [1].

Controlled Cross-Linking Agent for Furan-Based Thermoset Resins

The balanced electrophilicity of BCMF's chloromethyl groups enables controlled curing reactions with nucleophilic cross-linkers (amines, thiols) at ambient or slightly elevated temperatures, avoiding the rapid, uncontrolled exotherms associated with bromomethyl analogs [1]. This controlled reactivity is crucial for manufacturing high-performance furan resin binders used in foundry molds and cores, where consistent gelation and final mechanical properties are paramount [2].

Precursor for Symmetrical 2,5-Dialkyl and 2,5-Diamino Furans

BCMF's symmetrical structure enables clean and efficient nucleophilic substitution to generate 2,5-bis(aminomethyl)furan and other symmetrical derivatives [1]. These derivatives are valuable building blocks in medicinal chemistry and materials science, offering predictable structure-activity relationships due to their well-defined geometry. In contrast, reactions with asymmetric chloromethyl furans often result in complex product mixtures requiring costly purification [2].

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